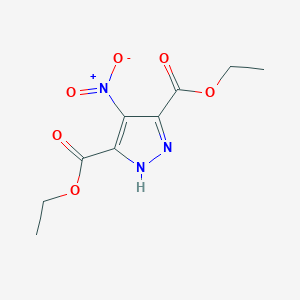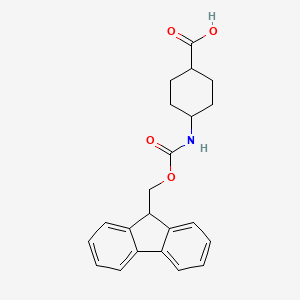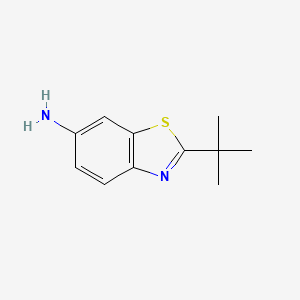
6-Methoxy-2-methylpyridin-3-ol
概要
説明
“6-Methoxy-2-methylpyridin-3-ol” is a chemical compound with the molecular formula C7H9NO2 . It is used as a ligand of a platinum complex which showed protein kinase inhibitory action at nanomolar levels . It forms a chiral pyridinium ionic liquid on reaction with L-menthol chloromethyl ether .
Synthesis Analysis
The synthesis of “this compound” involves palladium-catalyzed Suzuki cross-coupling reactions . The reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produces these novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “this compound” include Suzuki cross-coupling reactions . These reactions are efficient in synthesizing a series of novel pyridine derivatives .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 125.125, a density of 1.2±0.1 g/cm3, and a boiling point of 330.1±22.0 °C at 760 mmHg . It is a pale-yellow to yellow-brown liquid .科学的研究の応用
Antagonistic Effects on Alpha(v)beta(3) Receptor
6-Methoxy-2-methylpyridin-3-ol derivatives have been studied for their potential as antagonists of the alpha(v)beta(3) receptor. For instance, a derivative was found to have a potent in vitro profile, significant unbound fraction in human plasma, and promising efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).
Antitumor Applications
The compound has been used in the synthesis of antitumor compounds like CP724,714. A practical synthetic method for this compound, starting from 6-methylpyridine-3-ol, was developed, showing high overall yields and regioselectivity (Wei Bang-guo, 2008).
Synthesis of Pharmaceutical Intermediates
The compound is used in synthesizing pharmaceutical intermediates, such as methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, an important intermediate in producing other medically relevant compounds (Horikawa et al., 2001).
Tubulin Polymerization Inhibition
Derivatives of this compound have been identified as inhibitors of tubulin polymerization, demonstrating promising antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities (Minegishi et al., 2015).
Synthesis of Crystal Structures
This compound has been used in the synthesis of new crystal structures, demonstrating the ability to create stable crystal structures with specific properties, such as π…π packing and intramolecular hydrogen bonds (Bai Linsha, 2015).
Study of Reactive Metabolites
The compound has been studied for its role in forming reactive metabolites, which are important in understanding the safety and efficacy of pharmaceutical compounds. Modifications to the compound have been explored to reduce potential safety risks like mutagenic potential and drug-drug interactions (Palmer et al., 2012).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-methoxy-2-methylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-6(9)3-4-7(8-5)10-2/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZUUJMRYOHILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

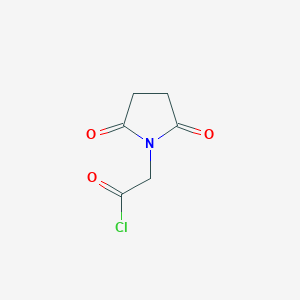

![3-(1-Benzofuran-2-yl)-1-(3-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B3273200.png)



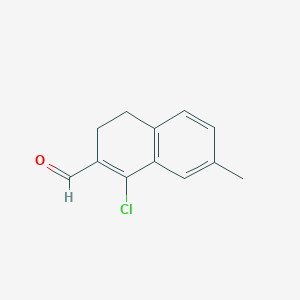
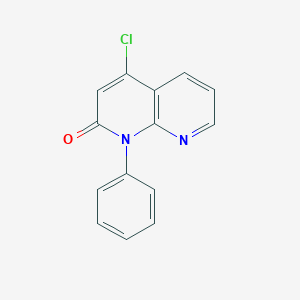
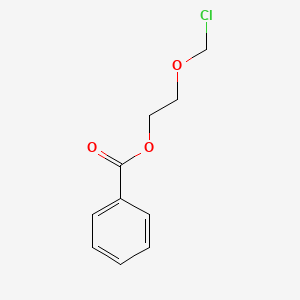
![2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B3273237.png)

